2,4-Dibromo-5-nitroaniline
Description
Contextualization within Halogenated Nitroanilines and Aromatic Amine Chemistry
2,4-Dibromo-5-nitroaniline belongs to the class of halogenated nitroanilines, a group of compounds characterized by an aniline (B41778) core substituted with both halogen atoms and a nitro group. The fundamental structure is an aromatic amine, a class of compounds where an amino group (-NH₂) is attached to a benzene (B151609) ring. Aromatic amines are pivotal in organic synthesis due to the reactivity conferred by the amino group. derpharmachemica.com
The chemical behavior of this compound is dictated by the interplay of its three distinct functional groups:
Amino Group (-NH₂): This group is a strong activating group in electrophilic aromatic substitution reactions, meaning it increases the reactivity of the benzene ring. It typically directs incoming electrophiles to the ortho and para positions.
Bromo Groups (-Br): As halogens, the two bromine atoms are deactivating groups due to their electron-withdrawing inductive effect, which reduces the ring's reactivity. However, like the amino group, they are also ortho-, para-directors.
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing and deactivating group, significantly reducing the electron density of the aromatic ring. It is a meta-director.
The specific arrangement of these substituents on the aniline ring—with bromine at positions 2 and 4, and the nitro group at position 5—creates a unique electronic and steric environment. This substitution pattern influences the compound's physical and chemical properties, such as its basicity, solubility, and reactivity, distinguishing it from its isomers. guidechem.com Halogenated aromatic amines are recognized as a versatile class of molecules and are important building blocks in organic synthesis. derpharmachemica.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 827-31-6 | aobchem.com.cnchemsrc.com |
| Molecular Formula | C₆H₄Br₂N₂O₂ | aobchem.com.cn |
| Molecular Weight | 295.92 g/mol | aobchem.com.cn |
The properties of dibromonitroaniline isomers vary based on the positions of the substituents, which affects their intermolecular interactions and crystal packing.
| Compound | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Appearance |
|---|---|---|---|---|
| 2,4-Dibromo-6-nitroaniline | 827-23-6 | 295.92 | 128-130 | Dark yellow to yellow crystals or powder |
| 2,6-Dibromo-4-nitroaniline (B165464) | 827-94-1 | 295.92 | 205-207 | Yellow powder or needles |
Overview of Research Significance in Synthetic Organic Chemistry
Halogenated aromatic amines are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes. derpharmachemica.comgoogle.com The presence of halogen atoms provides reactive sites for various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming carbon-carbon bonds. derpharmachemica.com
While specific research on this compound is not extensively documented in publicly available literature, the utility of its isomers is well-established, suggesting its potential as a synthetic building block. For instance, its isomers are key precursors in the manufacture of dyes and pigments. cymitquimica.comsolubilityofthings.com 2,6-Dibromo-4-nitroaniline, for example, is used in the synthesis of blue disperse dyes and complex heterocyclic compounds. sigmaaldrich.comsigmaaldrich.com It also participates in Suzuki reactions with various aryl boronic acids to create 2,6-bisaryl-4-nitroanilines, demonstrating the reactivity of the bromo substituents. researchgate.net
The nitro group on the aromatic ring can be readily reduced to form another amino group, creating a diamine structure that can be a precursor for building more complex molecules. The different electronic environments of the amino and nitro groups, along with the positions of the halogens, allow for selective chemical transformations. Therefore, compounds like this compound are of significant interest to synthetic organic chemists as versatile intermediates for constructing elaborate molecular architectures.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4Br2N2O2 |
|---|---|
Molecular Weight |
295.92 g/mol |
IUPAC Name |
2,4-dibromo-5-nitroaniline |
InChI |
InChI=1S/C6H4Br2N2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 |
InChI Key |
KJBVPQVNBQJCDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)Br)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of 2,4 Dibromo 5 Nitroaniline
Regioselective Bromination Approaches to Nitroaniline Precursors
The synthesis of specifically substituted aromatic compounds often hinges on the ability to control the position of incoming electrophiles. In the case of nitroaniline precursors, regioselective bromination is a critical step, governed by the powerful directing effects of the amino and nitro groups already present on the aromatic ring.
Electrophilic Aromatic Substitution Strategies
The bromination of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The regiochemical outcome is dictated by the electronic properties of the substituents on the ring. ulisboa.pt
Amino Group (-NH₂): The amino group is a potent activating group and a strong ortho, para-director. Its lone pair of electrons can be donated into the aromatic π-system, stabilizing the carbocation intermediate (the arenium ion) formed during the attack at the ortho and para positions. chemistrysteps.com
Nitro Group (-NO₂): Conversely, the nitro group is a strong deactivating group and a meta-director. It withdraws electron density from the ring, making the EAS reaction slower and directing incoming electrophiles to the meta position to avoid placing an additional positive charge adjacent to the already electron-deficient nitro-substituted carbon. ulisboa.pt
When both groups are present, as in a nitroaniline, the powerful activating and directing effect of the amino group typically dominates the reaction's outcome. However, the relative positions of the existing groups and the reaction conditions play a crucial role in determining the final substitution pattern.
Utilizing Brominating Agents and Controlled Reaction Conditions
The choice of brominating agent and the precise control of reaction conditions are paramount for achieving high regioselectivity and yield. Various methods have been developed to brominate anilines and their derivatives. commonorganicchemistry.com For activated rings like anilines, the reaction can proceed readily, sometimes even without a catalyst. commonorganicchemistry.com
However, to avoid side reactions like over-bromination (di- or tri-substitution), milder reagents and controlled conditions are often employed. chemistrysteps.com For deactivated or moderately activated rings, a catalyst may be necessary. Copper(II) halides, for instance, have been used for the regioselective halogenation of unprotected anilines under mild conditions, often yielding para-substituted products with high selectivity. researchgate.netbeilstein-journals.org Research has also demonstrated the use of an iodine pentoxide-potassium bromide (I₂O₅-KBr) system in water for the environmentally benign bromination of aromatic compounds, including 4-nitroaniline (B120555). researchgate.net
The table below summarizes various brominating systems and their applications.
| Brominating Agent/System | Substrate Example | Conditions | Outcome/Selectivity |
| Bromine (Br₂) in Acetic Acid | o-Nitroaniline | Acetic Acid | Popular method for brominating nitroanilines. semanticscholar.orgmdpi.com |
| Copper(II) Bromide (CuBr₂) in Ionic Liquid | 2-Nitroaniline | Room Temperature | High yield (88%) and high regioselectivity for the para-position. researchgate.netbeilstein-journals.org |
| Aqueous AlBr₃-Br₂ Solution | 4-Nitroaniline | 25°C | Effective and regioselective, yielding 2,6-dibromo-4-nitroaniline (B165464). hrpub.org |
| I₂O₅-KBr in Water | 4-Nitroaniline | Room Temperature | An ecologically safe method for bromination. researchgate.net |
| N-Bromosuccinimide (NBS) | Activated Aromatics | CCl₄, Radical Initiator | Commonly used for benzylic bromination but also for ring bromination of activated arenes. commonorganicchemistry.com |
Nitration Pathways for Substituted Anilines
The direct nitration of aniline (B41778) and its derivatives presents significant challenges. The amino group is highly susceptible to oxidation by the strong nitric acid used in the reaction, leading to the formation of by-products and decomposition. rsc.org Furthermore, the strongly acidic conditions of the nitrating mixture (typically a combination of nitric acid and sulfuric acid) protonate the basic amino group to form the anilinium ion (-NH₃⁺). masterorganicchemistry.comchemistrysteps.com
This protonation fundamentally changes the group's directing effect. The anilinium ion is a strong deactivating group and a meta-director. rsc.orgchemistrysteps.com Therefore, direct nitration of aniline yields a substantial amount of meta-nitroaniline, an unexpected result for a reaction on a ring with an amino group. chemistrysteps.com
To overcome these issues and achieve predictable regioselectivity (typically ortho or para nitration), a protection-deprotection strategy is commonly employed. rsc.orgdocsity.com
Protection: The amino group is converted into an amide, most commonly by reaction with acetic anhydride (B1165640) to form an acetanilide (B955). chemistrysteps.comrsc.org The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director and an activator, but it is much less reactive than the free amino group, preventing oxidation. Its steric bulk also tends to favor substitution at the less hindered para position.
Nitration: The protected acetanilide is then nitrated using the standard HNO₃/H₂SO₄ mixture. The major product is typically the para-nitro isomer.
Deprotection: The acetyl group is removed by acid or base-catalyzed hydrolysis to restore the free amino group, yielding the desired nitroaniline isomer. rsc.org
Multi-step Synthesis Strategies for 2,4-Dibromo-5-nitroaniline and its Isomers
The synthesis of a molecule with a specific substitution pattern like this compound requires a carefully planned sequence of reactions to ensure the correct placement of each functional group.
Sequential Halogenation and Nitration Protocols
The most plausible synthetic route to this compound involves a sequential process of bromination followed by nitration, starting from aniline.
Step 1: Dibromination of Aniline. The first step is the bromination of aniline. The strongly activating -NH₂ group directs the incoming bromine electrophiles to the ortho and para positions. The reaction is so facile that it typically proceeds to give 2,4,6-tribromoaniline. To obtain the desired 2,4-dibromoaniline (B146533), the reactivity must be moderated, for instance by first acetylating the aniline, performing the dibromination, and then deprotecting. Alternatively, controlling the stoichiometry of the brominating agent can favor the dibromo product.
Step 2: Nitration of 2,4-Dibromoaniline. The subsequent nitration of 2,4-dibromoaniline is the key step for establishing the final substitution pattern. In the presence of a strong nitrating mixture (HNO₃/H₂SO₄), the amino group of 2,4-dibromoaniline is protonated to form the 2,4-dibromoanilinium ion. The directing effects in this intermediate are as follows:
The -NH₃⁺ group at C1 is strongly deactivating and a meta-director, pushing the incoming nitro group towards C3 and C5.
The -Br group at C2 is deactivating but an ortho, para-director, favoring substitution at C3 (ortho) and C5 (para).
The -Br group at C4 is also an ortho, para-director, favoring substitution at C3 and C5 (both ortho).
All three substituents direct the incoming electrophile to positions C3 and C5. Due to the significant steric hindrance at the C3 position, which is situated between two bromine atoms, the nitration reaction preferentially occurs at the less hindered C5 position . This leads to the formation of the target compound, This compound .
Alternative Cyclization and Ring-forming Routes
While sequential electrophilic substitution on a pre-existing benzene (B151609) ring is the standard approach for synthesizing substituted anilines, more complex strategies involving cyclization or ring-formation are prevalent in heterocyclic chemistry. For instance, reductive cyclization of 2-nitrobiphenyls is a known method for producing carbazoles, a class of fused-ring N-heterocycles. researchgate.net Other methods can construct heterocyclic rings onto an existing aromatic core. nih.gov
These routes, however, are generally not employed for the synthesis of a single-ring, substituted aniline like this compound. Such methods are better suited for building complex, polycyclic, or heterocyclic frameworks where the aniline or nitrobenzene (B124822) moiety is a precursor to a larger ring system. The direct, multi-step electrophilic substitution approach remains the most efficient and practical strategy for the target molecule.
Green Chemistry Approaches in this compound Synthesis
Information regarding green chemistry approaches specifically for the synthesis of this compound is not available in the reviewed literature. Methodologies often focus on other isomers, such as the synthesis of 2,6-dibromo-4-nitroaniline from 4-nitroaniline in aqueous acidic media using bromide-bromate salts. researchgate.netrsc.org Such processes are noted for being environmentally friendly as they avoid organic solvents. researchgate.net
Solvent-Free and Aqueous Medium Methodologies
No specific solvent-free or aqueous medium methodologies for the preparation of this compound have been documented in the available research. However, for the related compound 2,6-Dibromo-4-nitroaniline, an organic solvent-free process has been developed. This method utilizes bromide-bromate salts in an aqueous acidic environment under ambient conditions. rsc.org Another eco-friendly approach for brominating aromatic compounds involves an aqueous AlBr₃-Br₂ reagent system. psu.edu
Atom Economy and Sustainability Considerations
A calculation of the atom economy for the synthesis of this compound cannot be performed without a known, balanced chemical equation for its preparation. The concept of atom economy is a fundamental principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.org
In sustainable synthesis, factors such as the ability to recycle the aqueous acidic filtrate, as demonstrated in the synthesis of the isomer 2,6-dibromo-4-nitroaniline, are crucial. rsc.org The use of hazardous substances like molecular bromine is often replaced with safer, in-situ generated brominating agents to improve the environmental profile of the synthesis. researchgate.net
Chemical Reactivity and Transformation Studies of 2,4 Dibromo 5 Nitroaniline
Reactivity of the Amino Functionality
The primary aromatic amino group in 2,4-Dibromo-5-nitroaniline is a versatile site for a variety of chemical transformations, including diazotization, condensation, and N-substitution reactions.
Diazotization Reactions and Mechanisms
The conversion of the primary aromatic amino group of this compound into a diazonium salt is a critical first step for numerous subsequent synthetic applications, particularly in the synthesis of azo dyes. This process, known as diazotization, involves the reaction of the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). chemicalnote.com
The general mechanism for diazotization proceeds through several key steps:
Formation of the Nitrosating Agent : In the acidic medium, sodium nitrite is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). chemicalnote.com
Electrophilic Attack : The lone pair of electrons on the nitrogen atom of the amino group of this compound attacks the nitrosonium ion. This forms an N-nitrosamine intermediate. chemicalnote.com
Proton Transfer and Tautomerization : A series of proton transfers and tautomerization steps convert the N-nitrosamine into a diazohydroxide.
Formation of the Diazonium Ion : In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The subsequent loss of a water molecule yields the stable aryl diazonium ion. chemicalnote.com
The presence of electron-withdrawing groups, such as the nitro and bromo substituents on the aniline (B41778) ring, decreases the nucleophilicity of the amino group. Consequently, the diazotization of this compound may require slightly more forcing conditions compared to unsubstituted aniline. The resulting 2,4-dibromo-5-nitrophenyldiazonium salt is a valuable intermediate. For instance, similar diazonium salts derived from compounds like 4-nitroaniline (B120555) are used in coupling reactions with activated aromatic compounds, such as salicylic acid, to produce azo dyes. chegg.com
| Step | Description | Key Intermediate |
| 1 | Formation of Nitrosonium Ion | NO⁺ |
| 2 | Nucleophilic attack by Amine | N-Nitrosamine |
| 3 | Tautomerization | Diazohydroxide |
| 4 | Dehydration | Aryl Diazonium Ion |
Condensation and Imine Formation
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically occurs under acidic or base catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
The general mechanism involves two main stages:
Formation of a Carbinolamine : The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. A proton transfer from the nitrogen to the oxygen results in the formation of a neutral intermediate called a carbinolamine.
Dehydration to form the Imine : Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group. The subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the imine.
While specific studies on the condensation of this compound are not widely reported, this reaction is a fundamental transformation for primary amines. The reaction with aromatic aldehydes, for instance, would be expected to yield N-(arylmethylene)-2,4-dibromo-5-nitroanilines. The rate of this reaction can be influenced by the electronic effects of the substituents on both the aniline and the carbonyl compound.
N-Substitution Reactions
The amino group of this compound can also undergo N-substitution reactions, such as N-alkylation and N-acylation. N-alkylation involves the replacement of one or both hydrogen atoms of the amino group with alkyl groups, typically by reaction with alkyl halides. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
For example, the reaction with an alkyl bromide (R-Br) in the presence of a base like potassium carbonate (K₂CO₃) would be expected to yield the corresponding N-alkylated and N,N-dialkylated products. The electron-withdrawing nature of the substituents on the aniline ring reduces the nucleophilicity of the amino group, which can make N-alkylation more challenging compared to simple anilines. Difficulties in N-alkylation reactions using alkyl bromides, such as incomplete reactions, have been noted for other substituted anilines and can sometimes be overcome by using more forcing conditions or catalytic additives like potassium iodide.
N-acylation, the reaction with acylating agents like acid chlorides or anhydrides, is another important transformation. This reaction is generally more facile than N-alkylation and results in the formation of an amide. For instance, reaction with acetyl chloride would yield N-(2,4-dibromo-5-nitrophenyl)acetamide.
Reactivity of the Nitro Group
The nitro group is a key functionality that strongly influences the chemical properties of the molecule and is itself susceptible to chemical transformations, most notably reduction.
Reduction Pathways to Diamines
The reduction of the nitro group to a primary amino group is a synthetically important transformation. For this compound, this reaction would lead to the formation of 2,4-dibromo-1,5-diaminobenzene, a potentially useful building block. A variety of methods are available for the reduction of aromatic nitro compounds, and the choice of reagent is often dictated by the presence of other functional groups.
Common reduction pathways applicable to halogenated nitroaromatics include:
Catalytic Hydrogenation : This is a widely used industrial method. The reaction is carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org A significant challenge in the catalytic hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the carbon-halogen bond is also cleaved. researchgate.net Careful selection of the catalyst and reaction conditions is crucial to achieve selective reduction of the nitro group while retaining the bromine atoms.
Metal-Acid Systems : Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., HCl). wikipedia.org These reactions proceed via a series of single electron transfers from the metal.
Sulfide and Hydrosulfite Reduction : Reagents like sodium sulfide (Na₂S), ammonium sulfide ((NH₄)₂S), or sodium hydrosulfite (Na₂S₂O₄) can be used for the selective reduction of nitro groups, particularly in molecules containing multiple nitro groups. wikipedia.org
Transfer Hydrogenation : This method uses a source of hydrogen other than H₂ gas. Common hydrogen donors include formic acid, phosphinic acid, or cyclohexene in the presence of a palladium catalyst. rsc.org Reduction with phosphinic or phosphorous acid and a palladium catalyst has been shown to be effective for reducing nitro compounds containing chlorine, bromine, or iodine with retention of the halogen. rsc.org
| Reducing Agent | Conditions | Selectivity |
| H₂ / Pd/C | Varies | Risk of hydrodehalogenation |
| Fe / HCl | Acidic, aqueous | Generally effective |
| SnCl₂ / HCl | Acidic, aqueous | Common laboratory method |
| Na₂S₂O₄ | Aqueous | Can be selective |
| H₃PO₂ / Pd | Mild | Good for halogen retention rsc.org |
Electrochemical Oxidation Mechanisms
The electrochemical oxidation of aniline and its derivatives has been extensively studied. For halogenated nitroanilines, the oxidation process can be complex. Studies on 2,4-dibromo-6-nitroaniline, a close isomer of the target compound, in aqueous sulfuric acid on a platinum electrode provide significant insight into the likely oxidation mechanism. rsc.org
The oxidation mechanism is highly dependent on the acidity of the medium. rsc.org
At moderate acid concentrations (e.g., < 13.0 mol dm⁻³ H₂SO₄), a single oxidation process is observed. The proposed mechanism is a first-order ECE (Electrochemical-Chemical-Electrochemical) reaction:
Initial One-Electron Oxidation (E) : The protonated amino group of the molecule undergoes a reversible one-electron oxidation to form a radical cation. rsc.org
Chemical Step (C) : The radical cation then undergoes an irreversible deprotonation, which is the rate-determining step. rsc.org
Second One-Electron Oxidation (E) : The resulting radical is further oxidized in a reversible one-electron step to form a dication. rsc.org
Hydrolysis : The dication is unstable and undergoes hydrolysis to form a p-benzoquinonimine derivative, which is then further hydrolyzed to the corresponding p-benzoquinone. rsc.org
Reactivity of Bromine Substituents
The two bromine atoms on the aromatic ring of this compound are potential leaving groups in substitution reactions. Their reactivity is significantly influenced by the electronic nature and position of the other substituents.
This compound possesses an electron-deficient aromatic system, making it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile displaces one of the bromine atoms. The presence of a strong electron-withdrawing nitro group is crucial for activating the ring towards nucleophilic attack. wikipedia.org
The SNAr mechanism typically proceeds through a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the leaving group (a bromine atom in this case), forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org This step involves a temporary loss of aromaticity and is often the slow, rate-determining step of the reaction. nih.gov The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate. The bromine atom at the C4 position is para to the nitro group, while the bromine at C2 is ortho to the amino group and meta to the nitro group. The strong stabilizing effect of the para-nitro group makes the C4 position more susceptible to nucleophilic attack than the C2 position. Subsequently, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. wikipedia.org The reactivity of this compound in SNAr reactions allows for the introduction of various nucleophiles, enabling the synthesis of diverse derivatives. evitachem.com
| Factor | Influence on SNAr Reactivity of this compound |
| Nitro Group (-NO₂) Position | Strongly activates the ring for nucleophilic attack, especially at the para position (C4). Stabilizes the negative charge of the Meisenheimer intermediate through resonance. |
| Amino Group (-NH₂) Position | As an electron-donating group, it generally deactivates the ring for nucleophilic attack. Its effect is most pronounced at the ortho (C2) and para positions. |
| Bromine as Leaving Group | Bromine is a good leaving group. In SNAr reactions involving various halogens, the reactivity order is often influenced by the polarizability and strength of the carbon-halogen bond, with bromide showing significant reactivity. ias.ac.in |
| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. |
| Solvent | The choice of solvent can influence the reaction rate and mechanism, particularly by solvating the intermediate and leaving group. nih.gov |
The bromine substituents of this compound can also participate in metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Ullmann Reaction: The Ullmann coupling traditionally involves the copper-mediated reaction of two aryl halides to form a biaryl compound. wikipedia.org While the classic Ullmann reaction requires harsh conditions (high temperatures) and stoichiometric amounts of copper, modern variations have been developed that use catalytic amounts of copper or other transition metals like palladium and nickel under milder conditions. wikipedia.orgmdpi.com For a substrate like this compound, an Ullmann-type reaction could be employed to form C-C bonds. The reaction is particularly effective for aryl halides that are electron-deficient, a characteristic of this compound due to the nitro group. sci-hub.se
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base and a phosphine ligand. wikipedia.orgrsc.org It is a key transformation in modern organic synthesis, often succeeding where traditional methods like SNAr are inefficient. acsgcipr.org The Buchwald-Hartwig amination could be applied to this compound to selectively substitute one of the bromine atoms with a different amino group, leading to the synthesis of various substituted nitroanilines. The reaction mechanism involves a catalytic cycle of oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the C-N coupled product and regenerate the catalyst. libretexts.org
| Coupling Reaction | Catalyst | Bond Formed | General Substrates | Key Features |
| Ullmann Reaction | Copper (Cu), Palladium (Pd), or Nickel (Ni) | C-C, C-O, C-S | Aryl halides | Often requires high temperatures; modern variants are more versatile. wikipedia.orgmdpi.com |
| Buchwald-Hartwig Amination | Palladium (Pd) | C-N | Aryl halides, primary/secondary amines | Wide substrate scope and functional group tolerance; proceeds under relatively mild conditions. wikipedia.orgrsc.org |
Investigations of Substituent Effects on Reaction Kinetics and Thermodynamics
The rate (kinetics) and energy changes (thermodynamics) of substitution reactions involving this compound are heavily influenced by its substituent pattern. The electronic properties of the amino (-NH₂) and nitro (-NO₂) groups determine the reactivity of the two non-equivalent bromine atoms at the C2 and C4 positions.
The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. When positioned ortho or para to a leaving group, it significantly increases the rate of SNAr reactions by stabilizing the anionic Meisenheimer intermediate. wikipedia.org In this compound, the nitro group at C5 is para to the bromine at C4, providing strong activation for nucleophilic attack at this position.
Conversely, the amino group is a strong electron-donating group through resonance. This effect increases the electron density of the aromatic ring, which generally deactivates it toward nucleophilic attack. The amino group at C1 is ortho to the bromine at C2 and meta to the bromine at C4. Its deactivating effect would be more strongly felt at the C2 position.
Kinetic studies on related halo-nitroaromatic compounds confirm that the formation of the resonance-stabilized intermediate is typically the rate-determining step. nih.gov Therefore, the substitution of the bromine at C4 is expected to be kinetically favored over the substitution at C2 due to the superior stabilization of the reaction intermediate by the para-nitro group.
Thermodynamically, the stability of the final product also plays a role. The formation of the substitution product is generally an exothermic process, driven by the restoration of aromaticity in the final step of the SNAr mechanism. nih.gov Computational studies on similar systems can provide insight into the reaction pathways and the relative energies of intermediates and transition states, confirming the kinetic preferences observed experimentally. researchgate.net
| Position of Bromine | Electronic Effect of Nitro Group (-NO₂) | Electronic Effect of Amino Group (-NH₂) | Predicted Relative Reactivity in SNAr |
| C4-Br | Strong activation (para-position) | Weak deactivation (meta-position) | High |
| C2-Br | Weak activation (meta-position) | Strong deactivation (ortho-position) | Low |
Spectroscopic Characterization for Structural Elucidation of 2,4 Dibromo 5 Nitroaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental data for the ¹H NMR and ¹³C NMR spectra of 2,4-Dibromo-5-nitroaniline are not available in the searched resources. A proper analysis would involve the assignment of chemical shifts to the protons and carbon atoms in the molecule, which is not possible without the actual spectra.
Specific chemical shift values (δ) and coupling constants (J) for the aromatic protons of this compound are required for this section. This data is not currently available.
The characteristic chemical shifts for the carbon atoms of the benzene (B151609) ring and any substituent groups on this compound are not documented in the available literature. Information from 2D NMR techniques such as COSY and HSQC would be necessary for unambiguous assignments.
Vibrational Spectroscopy
A detailed analysis of the vibrational modes of this compound requires access to its FT-IR and Raman spectra.
While general characteristic absorption bands for the functional groups present (amino, nitro, C-Br, and aromatic ring) can be predicted, a specific analysis requires the actual spectrum to report precise vibrational frequencies and intensities.
Raman scattering data provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum for this compound was not found.
Mass Spectrometry (MS)
An analysis of the mass spectrum of this compound would involve the identification of the molecular ion peak and the interpretation of the fragmentation pattern to confirm the molecular structure. This data is not available in the public domain.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high accuracy and precision. This capability allows for the determination of the elemental composition of a compound by providing a highly accurate mass measurement, which can be used to deduce a unique molecular formula.
For this compound, the molecular formula is C₆H₄Br₂N₂O₂. The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). The presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4) due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. HRMS can resolve these isotopic peaks, and the precise mass measurement of the monoisotopic peak allows for the confident assignment of the elemental formula.
The high accuracy of HRMS, often at the sub-parts-per-million (ppm) level, is crucial for distinguishing between molecules with very similar nominal masses. By comparing the experimentally measured accurate mass with the theoretical mass calculated for the proposed formula, the elemental composition can be confirmed.
Table 1: Theoretical Isotopic Distribution for [C₆H₄Br₂N₂O₂]⁺
| Isotope Peak | Theoretical m/z | Relative Abundance (%) |
|---|---|---|
| M | 293.86395 | 50.54 |
| M+1 | 294.86690 | 3.32 |
| M+2 | 295.86190 | 100.00 |
| M+3 | 296.86485 | 6.60 |
| M+4 | 297.85985 | 49.46 |
Note: This interactive table provides the calculated theoretical isotopic pattern for the molecular ion of this compound. The data is generated based on the natural abundance of isotopes.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion is formed in the mass spectrometer (e.g., by electron ionization), it is energetically unstable and can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, helping to confirm the arrangement of atoms within the molecule.
Key fragmentation pathways for a dibromo-nitroaniline would likely involve:
Loss of the nitro group (-NO₂): A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), resulting in a significant peak at [M-46]⁺.
Loss of bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br), producing peaks at [M-79]⁺ and [M-81]⁺. Subsequent loss of the second bromine atom is also possible.
Loss of carbon monoxide (CO): Following the loss of the nitro group, the resulting ion may undergo rearrangement and lose a molecule of carbon monoxide, leading to a peak at [M-46-28]⁺.
Cleavage of the aromatic ring: More extensive fragmentation can lead to the breakdown of the benzene ring itself.
Analysis of the isomer 2,6-Dibromo-4-nitroaniline (B165464) shows prominent peaks that are consistent with these pathways, such as ions at m/z 296 (molecular ion cluster), 266 ([M-NO]⁺, an alternative fragmentation), and 294 (molecular ion cluster). nih.gov Tandem MS (MS/MS) experiments on the [M-H]⁻ ion of this isomer show major fragments at m/z 79 (Br⁻) and 213 ([M-H-Br]⁻), confirming the loss of bromine as a key fragmentation channel. nih.gov
Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry
| Fragment Ion | Proposed Structure / Loss | Expected m/z |
|---|---|---|
| [C₆H₄Br₂N₂O₂]⁺ | Molecular Ion (M⁺) | 294/296/298 |
| [C₆H₄Br₂N]⁺ | Loss of •NO₂ | 248/250/252 |
| [C₆H₄BrN₂O₂]⁺ | Loss of •Br | 215/217 |
Note: This interactive table presents predicted fragmentation data based on general principles of mass spectrometry and data from related isomers. The m/z values reflect the isotopic clusters due to bromine.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λₘₐₓ) and the intensity of the absorption are characteristic of the molecule's structure, particularly the nature of its chromophores and auxochromes.
The UV-Vis spectrum of this compound is expected to be complex due to the presence of multiple functional groups on the benzene ring. The aniline (B41778) moiety itself has characteristic absorptions, which are significantly modified by the presence of the strongly electron-withdrawing nitro group (-NO₂) and the two bromine atoms.
The electronic spectrum of substituted nitroanilines is generally characterized by two main types of transitions:
π→π transitions:* These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring. These typically result in strong absorption bands.
Intramolecular Charge Transfer (ICT) transitions: A significant feature in nitroanilines is the charge transfer from the electron-donating amino group (-NH₂) to the electron-withdrawing nitro group (-NO₂) through the π-system of the benzene ring. ulisboa.ptchemrxiv.org This ICT band is often the longest wavelength absorption and is sensitive to solvent polarity. chemrxiv.org
The presence of two bromine atoms, which are deactivating groups, will further influence the energy of these transitions, likely causing a bathochromic (red) shift in the absorption maxima compared to simpler nitroanilines. Studies on various nitroanilines show that the position and intensity of the absorption bands are heavily influenced by the substitution pattern, which affects the energy of the charge transfer states. ulisboa.pt For instance, para-nitroaniline, a related compound, exhibits a strong ICT band, and its energy is known to shift with solvent polarity. chemrxiv.org
Table 3: Expected UV-Vis Absorption Data and Electronic Transitions for this compound
| Expected λₘₐₓ Range (nm) | Type of Transition | Chromophore / System |
|---|---|---|
| 230-280 | π→π* | Substituted Benzene Ring |
Note: This interactive table provides expected ranges for UV-Vis absorption based on data for related substituted nitroaniline compounds. The exact λₘₐₓ values would need to be determined experimentally.
Crystallographic Analysis and Solid State Chemistry of 2,4 Dibromo 5 Nitroaniline
Single Crystal X-ray Diffraction (SCXRD) Studies
No published single-crystal X-ray diffraction studies for 2,4-Dibromo-5-nitroaniline were found. This technique is essential for definitively determining the three-dimensional arrangement of atoms within a crystal.
Determination of Molecular Conformation and Geometry
Without SCXRD data, specific bond lengths, bond angles, and dihedral angles that define the precise conformation and geometry of the this compound molecule in the solid state cannot be reported.
Analysis of Crystal Packing and Unit Cell Parameters
Information regarding the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ) for this compound is unavailable. This data is fundamental to understanding how the molecules are arranged in the crystal lattice.
Identification of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)
A detailed analysis of the specific intermolecular forces governing the supramolecular architecture of this compound is not possible. While it can be hypothesized that hydrogen bonds (involving the amine and nitro groups), halogen bonds (involving the bromine atoms), and π-π stacking (between aromatic rings) would be present, the specific distances, angles, and motifs of these interactions remain undetermined without experimental crystallographic data.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
No published powder X-ray diffraction patterns for this compound were located. PXRD is used to confirm the phase purity of a bulk sample and can be used for phase identification by comparing the experimental pattern to a database or a pattern calculated from single-crystal data.
Polymorphism and Crystallization Mechanism Studies
There are no known studies on the potential polymorphic forms of this compound or its crystallization mechanisms. Such studies are crucial for understanding how different crystallization conditions might lead to different crystal structures with varying physical properties.
Computational and Theoretical Investigations of 2,4 Dibromo 5 Nitroaniline
Quantum Chemical Calculations (DFT, Hartree-Fock)
Quantum chemical calculations are fundamental to understanding the molecular properties of 2,4-Dibromo-5-nitroaniline. Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio methods used for this purpose. DFT, particularly with hybrid functionals like B3LYP, is often favored for its balance of computational cost and accuracy in predicting electronic properties. tandfonline.com The HF method, while being a more fundamental approach, typically provides a good initial approximation of the molecular geometry. tandfonline.com For a molecule like this compound, a basis set such as 6-311++G(d,p) would be appropriate to accurately account for the diffuse electrons of the bromine and nitro groups. researchgate.net
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.
It is expected that the benzene (B151609) ring will be largely planar, but the amino (-NH₂) and nitro (-NO₂) groups may exhibit slight out-of-plane twisting. The degree of this twisting, or the dihedral angles between these groups and the aromatic ring, is a key outcome of the optimization. In similar molecules, like 2-bromo-4,6-dinitroaniline, the dihedral angles between the nitro groups and the aniline (B41778) ring are found to be minimal, suggesting a nearly planar conformation. nih.gov Conformational analysis would explore different rotational orientations of the substituent groups to identify the global energy minimum structure.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This data is hypothetical and based on typical values for related compounds. Actual values would require specific calculations.
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |
|---|---|---|
| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |
| C-N (amino) | ~1.35 | |
| C-N (nitro) | ~1.48 | |
| N-O (nitro) | ~1.23 | |
| C-Br | ~1.90 | |
| Bond Angles (°) | C-C-C (aromatic) | 118 - 122 |
| C-C-N (amino) | ~120 | |
| C-C-N (nitro) | ~119 | |
| O-N-O (nitro) | ~124 | |
| Dihedral Angles (°) | C-C-N-H (amino) | ~0 or ~180 |
| C-C-N-O (nitro) | ~0 or ~180 |
The electronic properties of a molecule are crucial for understanding its reactivity and spectral behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate the molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, which are electron-rich. Conversely, the LUMO would likely be centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the amino group to the nitro group upon electronic excitation. researchgate.net
The charge distribution within the molecule can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This would reveal the partial atomic charges on each atom, highlighting the electrophilic and nucleophilic sites. The nitrogen of the amino group and the oxygen atoms of the nitro group are expected to carry significant negative charges, while the hydrogen atoms of the amino group and the carbon atoms attached to the electronegative substituents would be more positive.
Table 2: Predicted Electronic Properties of this compound (Illustrative) Note: This data is hypothetical and based on typical values for related compounds.
| Property | Predicted Value (DFT/B3LYP) |
|---|---|
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -2.5 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 eV |
| Dipole Moment | ~ 4.5 D |
Vibrational Frequency Calculations and Spectral Assignment Correlation with Experimental Data
Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized geometry, one can assign the observed spectral bands to specific molecular vibrations, such as stretching, bending, or torsional modes. nih.gov
For this compound, characteristic vibrational modes would include:
N-H stretching of the amino group, typically appearing in the 3300-3500 cm⁻¹ region.
Aromatic C-H stretching just above 3000 cm⁻¹.
Asymmetric and symmetric NO₂ stretching of the nitro group, which are strong bands usually found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net
C-N stretching vibrations for both the amino and nitro groups.
C-Br stretching vibrations, which would appear at lower frequencies.
Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. nih.gov The potential energy distribution (PED) analysis is also performed to quantify the contribution of individual bond stretches and angle bends to each normal mode of vibration. nih.gov
Prediction of Spectroscopic Parameters (NMR, UV-Vis)
Computational chemistry can also predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption wavelengths.
The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. tandfonline.com The calculated shifts, referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra. For this compound, the chemical shifts would be influenced by the electronic environment created by the bromo, nitro, and amino substituents.
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net By calculating the energies of vertical electronic transitions from the ground state to various excited states, one can predict the λ_max (wavelength of maximum absorption) values. The primary electronic transitions in this compound are expected to be π → π* transitions within the aromatic system and intramolecular charge transfer transitions from the electron-donating amino group to the electron-accepting nitro group.
Investigation of Intermolecular Interaction Energies (e.g., Hydrogen Bonds, Halogen Bonds, Van der Waals Forces)
In the solid state, molecules of this compound would interact through various non-covalent forces. The amino group can act as a hydrogen bond donor, forming N-H···O hydrogen bonds with the nitro group of a neighboring molecule. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time at a given temperature. MD simulations would be useful for exploring the conformational landscape of this compound, particularly the rotation of the amino and nitro groups. By simulating the molecule's dynamics, one can understand its flexibility and the relative populations of different conformers in solution or at a specific temperature. This provides a more dynamic picture of the molecule's structure than static geometry optimization alone.
Applications in Advanced Organic Synthesis and Materials Science Research Focus
As a Building Block for Functionalized Organic Molecules
Substituted anilines are fundamental building blocks in organic synthesis due to the reactivity of the aromatic ring and the amino group. The functional groups present on 2,4-Dibromo-5-nitroaniline—an amino group, two bromo atoms, and a nitro group—offer multiple reaction sites. In principle, the amino group can undergo diazotization to be replaced by a wide variety of other functional groups (Sandmeyer reaction). The bromine atoms can participate in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.
However, a detailed review of scientific literature did not yield specific examples or dedicated studies where this compound is explicitly used as a primary building block for the synthesis of other functionalized organic molecules. Its utility is inferred from the general reactivity of its class, but specific research findings are not available.
Role in the Synthesis of Heterocyclic Compounds (e.g., quinolines, carbazoles)
The synthesis of heterocyclic compounds often relies on aniline (B41778) precursors. However, there is a lack of specific research demonstrating the use of this compound for these applications.
Quinolines: Classic methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Combes syntheses, utilize anilines as key starting materials. iipseries.orgresearchgate.net These reactions typically involve the condensation of an aniline with compounds like α,β-unsaturated carbonyls or β-diketones followed by acid-catalyzed cyclization. iipseries.org The electronic nature of the aniline substrate is critical; anilines bearing strong electron-withdrawing groups can be less reactive and may not be suitable for these reactions. One study noted that while 4-bromoaniline (B143363) could be used to form a dihydroquinoline, the use of 3-nitroaniline, an aniline with a strong electron-withdrawing group, failed to produce the desired heterocyclic product. nih.gov Given that this compound contains three powerful electron-withdrawing substituents (two bromo, one nitro), it is chemically plausible that it would be a challenging substrate for these traditional quinoline syntheses. No literature was found that documents its successful use in forming quinoline structures.
Carbazoles: The synthesis of carbazoles can be achieved through various methods, including the intramolecular cyclization of 2-azido biaryls or palladium-catalyzed C-N bond formation reactions. researchgate.netnih.gov While these are established routes to the carbazole (B46965) core, the scientific literature does not provide examples where this compound serves as the starting material for such syntheses.
Intermediacy in the Preparation of Advanced Materials
Substituted nitroanilines are known intermediates in the synthesis of dyes and pigments. For instance, the isomer 4-bromo-2-nitroaniline (B116644) is a documented precursor in some synthetic routes to the historic pigment Tyrian purple (6,6'-dibromoindigo). mdpi.comsemanticscholar.org Another isomer, 2,6-dibromo-4-nitroaniline (B165464), is recognized as an important intermediate in the production of azo disperse dyes. Despite the relevance of its isomers in materials chemistry, no specific research was found that identifies this compound as a key intermediate in the preparation of advanced materials such as dyes, polymers, or electronic materials.
Development of Novel Synthetic Reagents or Catalysts derived from this compound
The transformation of stable organic molecules into specialized reagents or catalysts is a significant area of chemical research. This often involves introducing specific functionalities that can facilitate or catalyze other reactions. A thorough search of the available literature and chemical databases did not reveal any instances of this compound being developed or modified to serve as a novel synthetic reagent or catalyst.
Concluding Remarks and Future Research Perspectives
Summary of Current Research Gaps
While 2,4-Dibromo-5-nitroaniline is well-established as a precursor, particularly in the dye industry, its full potential remains largely uncharted. A significant gap exists in the exploration of its biological activities. Nitro-containing aromatic compounds and halogenated anilines are known to exhibit a wide spectrum of bioactivities, including antimicrobial and antineoplastic properties. nih.govresearchgate.netnih.gov However, specific studies on the pharmacological profile of this compound and its direct derivatives are scarce. Future research should focus on synthesizing libraries of derivatives and screening them for various biological targets. Furthermore, its application in materials science is an underexplored domain. The compound's functional groups offer reactive sites for polymerization and incorporation into novel functional materials, yet dedicated research in this area is lacking.
Emerging Methodologies in Halogenated Aniline (B41778) Chemistry
The synthesis of halogenated anilines is evolving beyond traditional electrophilic aromatic substitution, which often involves hazardous reagents and challenging regioselectivity control. acs.org Several innovative methodologies are emerging that promise greater efficiency, selectivity, and sustainability.
Photocatalysis: Modern synthetic chemistry is increasingly employing photocatalysis. Nickel-catalyzed photoredox reactions, for instance, enable the amination of aryl halides under mild conditions, offering a sustainable pathway to aniline synthesis. acs.orgresearchgate.net Another approach involves a photoredox-cobalt dehydrogenative coupling, which can construct anilines from amines and ketones, showcasing the versatility of light-driven chemistry. galchimia.com
Microwave-Assisted Synthesis (MAS): Microwave irradiation has become a powerful tool for accelerating organic reactions. organic-chemistry.orgat.uanih.gov It offers rapid heating, often leading to higher yields, shorter reaction times, and cleaner reactions compared to conventional methods. nih.govresearchgate.net Microwave-assisted strategies have been successfully applied to the synthesis of various halogenated and indole derivatives, suggesting their applicability for the efficient production of this compound and related structures. tandfonline.commdpi.com
Direct C–H Functionalization: A paradigm shift in aniline synthesis involves the direct functionalization of C–H bonds. nih.govthieme-connect.com This approach avoids the need for pre-functionalized starting materials, making it more atom-economical. nih.gov Palladium-catalyzed methods have been developed for the ortho-C–H arylation of unprotected anilines, and other systems are being explored for para-selective functionalization, which could open new avenues for derivatizing compounds like this compound with high precision. nih.govresearchgate.net
Potential for Advanced Material Design via this compound Derivatives
The unique electronic and structural features of this compound make it an intriguing building block for advanced materials. The presence of electron-withdrawing nitro and bromo groups, combined with the electron-donating amino group, creates a push-pull electronic system that could be harnessed for applications in nonlinear optics or as chromophores in functional dyes.
Derivatives of polyaniline (PANI) are a well-known class of conducting polymers. The amino group on this compound provides a handle for its incorporation into polymer backbones, potentially leading to new conductive materials with tailored properties. The bromine atoms can serve as reactive sites for further modifications via cross-coupling reactions, allowing for the attachment of other functional moieties to the polymer chain. This could lead to the development of novel sensors, electrochromic devices, or corrosion-inhibiting coatings.
Challenges and Opportunities in Sustainable Chemical Synthesis
The synthesis of halogenated aromatic compounds traditionally poses environmental challenges, often involving toxic solvents and reagents. taylorfrancis.com However, the push for green chemistry presents significant opportunities for innovation.
Challenges:
Hazardous Reagents: Classic halogenation methods often use elemental bromine, which is hazardous and difficult to handle.
Solvent Waste: The use of organic solvents contributes to significant waste generation.
Regioselectivity: Controlling the precise position of substitution on a multi-substituted aromatic ring can be difficult, leading to isomeric byproducts and purification challenges.
Opportunities:
Green Solvents: The use of water or ionic liquids as reaction media can drastically reduce the environmental impact of synthesis. ucl.ac.uk
Catalytic Systems: Developing efficient and recyclable catalysts can minimize waste and improve reaction efficiency. Enzymatic halogenation, using halogenase enzymes, represents a frontier in green chemistry, offering high regioselectivity under mild conditions. acs.org
Alternative Reagents: Metal-free approaches, such as converting anilines to aryl halides via halogen abstraction from sources like bromotrichloromethane, offer a convenient alternative to classic Sandmeyer reactions and avoid heavy metal waste. nih.gov The development of solid bromine carriers also provides a safer alternative to using molecular bromine directly.
By addressing these challenges and capitalizing on emerging green methodologies, the synthesis of this compound and other valuable halogenated intermediates can be made more sustainable and economically viable.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-Dibromo-5-nitroaniline, considering the directing effects of substituents?
- Methodological Answer :
- Step 1 : Start with aniline. Protect the amine group via acetylation to avoid undesired bromination at the ortho/para positions relative to NH₂.
- Step 2 : Nitrate the acetylated intermediate under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group at position 5. The acetyl group directs nitration to the meta position.
- Step 3 : Brominate using a catalyst (e.g., FeBr₃ in ether) to introduce bromine at positions 2 and 4. The nitro group (meta-directing) and acetyl group (ortho/para-directing) synergistically guide substitution .
- Step 4 : Deprotect the acetyl group using HCl/NaOH to yield the final product. Validate purity via HPLC and melting point analysis.
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : The amine proton (NH₂) appears as a broad singlet (~δ 5.5–6.5 ppm), absent in acetylated intermediates. Aromatic protons show splitting patterns consistent with two bromine substituents (e.g., doublets for H-3 and H-6).
- ¹³C NMR : Distinct peaks for carbons adjacent to Br (C-2, C-4: ~δ 115–125 ppm) and NO₂ (C-5: ~δ 145–155 ppm).
- IR : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and NH₂ bending (~1600 cm⁻¹). Cross-reference with databases like NIST Chemistry WebBook for validation .
Advanced Research Questions
Q. How do competing directing effects (NH₂ vs. NO₂) influence bromination regioselectivity in 5-nitroaniline derivatives?
- Methodological Answer :
- Electron-Donating vs. Withdrawing Groups : The NH₂ group (activating, ortho/para-directing) competes with NO₂ (deactivating, meta-directing). Protection of NH₂ (e.g., acetylation) neutralizes its directing effect, allowing NO₂ to dominate.
- Experimental Validation : Compare bromination outcomes in protected vs. unprotected intermediates. Use X-ray crystallography (e.g., SHELX refinement ) to confirm substituent positions.
- Case Study : In unprotected 5-nitroaniline, bromination favors positions 3 and 4 (meta to NO₂), but protection redirects bromine to positions 2 and 4 .
Q. What strategies resolve contradictions in spectroscopic data interpretation for halogenated nitroanilines?
- Methodological Answer :
- Overlapping Signals : Use 2D NMR (HSQC, HMBC) to resolve aromatic proton assignments. For example, HMBC correlations between NH₂ and C-1/C-6 confirm amine positioning.
- Isotopic Labeling : Synthesize deuterated analogs (e.g., this compound-d₄) to simplify splitting patterns .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA). Discrepancies >1 ppm suggest structural misassignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
